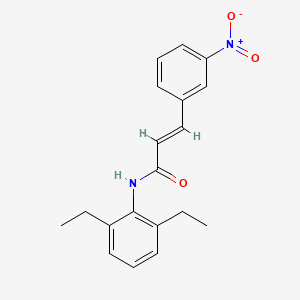
N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide, typically involves complex organic synthesis routes. For example, the synthesis and characterization of N-(4-nitrophenyl)Acrylamide have been conducted, involving spectroscopic techniques and theoretical methods to confirm the structure and properties of the synthesized compounds (Tanış, Çankaya, & Yalçın, 2019). Such methodologies can provide a basis for the synthesis of this compound by adapting the chemical reagents and conditions.
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques and computational methods to elucidate the structure of complex molecules. Studies like the synthesis, characterization, and computation of global reactivity descriptors for acrylamide derivatives utilize Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) to provide insights into the molecular structure and electronic properties of these compounds (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
The chemical reactivity and interactions of acrylamide derivatives with other molecules have been studied extensively. For instance, the interaction between N-(4-nitrophenyl)acrylamide molecules and nucleic acid bases, amino acids, and receptors have been investigated to understand the charge transfer mechanisms and the potential for forming chemically bonded adducts (Tanış, Çankaya, & Yalçın, 2019). These studies can shed light on the reactivity and chemical properties of this compound.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are critical for their practical applications. Research on polymers derived from N,N-diethylacrylamide, for example, has explored the thermoresponsive behavior of these materials and how it can be influenced by factors such as molecular weight, salt concentration, and pH value (Jiang, Feng, Lu, & Huang, 2014).
Chemical Properties Analysis
The chemical properties analysis of acrylamide derivatives focuses on their reactivity, functional group interactions, and potential for forming polymers or copolymers with unique characteristics. Studies have demonstrated the controlled radical polymerization of acrylamide derivatives and investigated their applications in creating well-defined polymeric materials with specific functional properties (Delaittre, Rieger, & Charleux, 2011).
Propriétés
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-15-8-6-9-16(4-2)19(15)20-18(22)12-11-14-7-5-10-17(13-14)21(23)24/h5-13H,3-4H2,1-2H3,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVIVKNJZBXLW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)

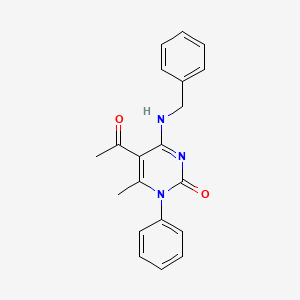
![1-tert-butyl-5-(4-methyl-1,3-thiazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5640663.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)
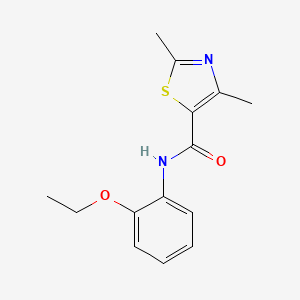
![1-[2-(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5640678.png)
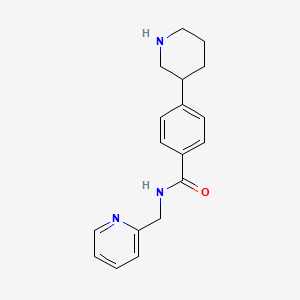
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)
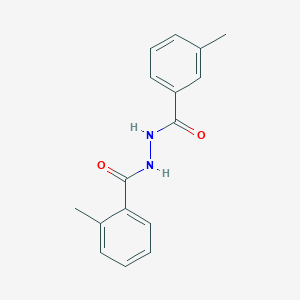
![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)
![5-{2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5640738.png)